(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide

概要

説明

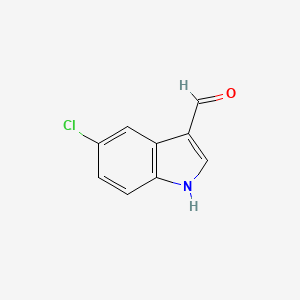

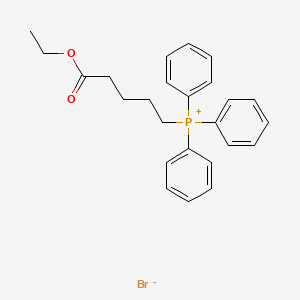

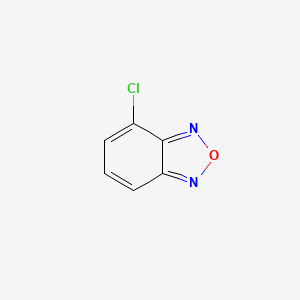

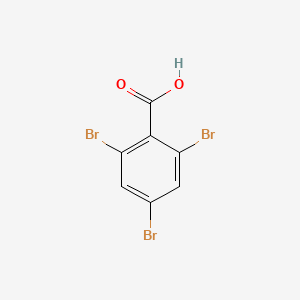

“(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide” is a heterocyclic organic compound . Its IUPAC name is (5-ethoxy-5-oxopentyl)-triphenylphosphanium bromide . The molecular weight is 471.37 and the molecular formula is C25H28BrO2P .

Molecular Structure Analysis

The molecular structure of “(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide” can be represented by the canonical SMILES string:CCOC(=O)CCCCP+(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] . Chemical Reactions Analysis

While specific chemical reactions involving “(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide” are not available, similar compounds have been used in various reactions. For instance, (4-Bromobutyl)triphenylphosphonium has been used in 1,3-Dipolar cycloaddition of azides onto alkenes, Stereoselective SmI2-mediated coupling of unsaturated carbonyl compounds and aldehydes, and Synthesis of D-labeled methylenecyclobutane .Physical And Chemical Properties Analysis

“(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide” is a liquid-viscous substance at ambient temperature . It has a refractive index of 1.6235 .科学的研究の応用

-

Scientific Field: Organic Chemistry

- Application Summary : “(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide” is a chemical compound with the CAS Number: 118026-77-0 . It is used in various chemical reactions due to its properties .

- Results or Outcomes : The results or outcomes will also depend on the specific reaction or process. In general, this compound is used for its reactivity and can contribute to the successful completion of various chemical reactions .

-

Scientific Field: Medicinal Chemistry

- Application Summary : A similar compound, “(4-Carboxybutyl)triphenylphosphonium bromide”, has been used as a platform for the delivery of pro-apoptotic peptides into the mitochondria of tumor cells .

- Methods of Application : This involves using the compound as a carrier to transport peptides into the mitochondria of tumor cells .

- Results or Outcomes : This method has been used successfully to deliver pro-apoptotic peptides to tumor cells, which can potentially lead to the induction of apoptosis (cell death) in the tumor cells .

- Scientific Field: Ionic Liquids

- Application Summary : “(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide” can be used to solve the challenges of ionic liquids in various applications .

- Results or Outcomes : The results or outcomes will also depend on the specific process. In general, this compound can contribute to the successful completion of various processes involving ionic liquids .

-

Scientific Field: Electrochromic Materials

- Application Summary : A similar compound, Tris (4-carbazoyl-9-ylphenyl)amine and Bithiophene Derivatives, has been used in the development of electrochromic devices .

- Methods of Application : This involves depositing the compound on surfaces using electrochemical polymerization .

- Results or Outcomes : The electrochromic devices developed using this method showed satisfactory redox stability and open circuit stability .

-

Scientific Field: Photothermal Therapy

- Application Summary : Certain compounds with a degree of aggregation quenching have been found to be conducive to more potent photothermal therapy (PTT), which has inspired the investigation of the potential phototherapeutic applications of similar compounds .

- Methods of Application : This involves using the compound in nanoparticle (NP) solutions and subjecting it to laser irradiation .

- Results or Outcomes : The NP solutions showed a noticeable rise in temperature under 685 nm laser irradiation, indicating a photothermal effect .

Safety And Hazards

The compound is classified under the GHS07 hazard category . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

特性

IUPAC Name |

(5-ethoxy-5-oxopentyl)-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O2P.BrH/c1-2-27-25(26)20-12-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,2,12-13,20-21H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZBVXRRVWMYTB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378606 | |

| Record name | (5-Ethoxy-5-oxopentyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide | |

CAS RN |

54110-96-2 | |

| Record name | (5-Ethoxy-5-oxopentyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B1630635.png)

![Dinaphtho[1,2-b:1',2'-d]furan](/img/structure/B1630637.png)

![2-[3-(Dimethylamino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B1630655.png)